Distinct Enzyme Inhibition Profile: 3,5-Difluoro Isomer Lacks Detectable β-Lactamase Binding Observed for the 2,5-Difluoro Isomer
The 2,5-difluorophenyl regioisomer (CAS 866150-60-9) was identified as a millimolar-range inhibitor of CTX-M-9 β-lactamase in a fragment screen employing molecular docking and X-ray crystallography [1]. The compound co-crystallized with the enzyme at 1.8 Å resolution, demonstrating clear electron density in the active site (PDB 3G30). For the 3,5-difluorophenyl regioisomer (866150-59-6), no binding to CTX-M-9 or any other β-lactamase has been reported, indicating that the fluorine substitution pattern drives target recognition. Users screening against β-lactamase targets should be aware that the 3,5-isomer is unlikely to replicate the inhibitory profile of the 2,5-isomer.
| Evidence Dimension | CTX-M-9 β-lactamase binding |
|---|---|
| Target Compound Data | No detectable binding or inhibition reported |
| Comparator Or Baseline | (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 866150-60-9), co-crystallized with CTX-M-9 (PDB 3G30, 1.8 Å), Ki not precisely determined but classified as a millimolar-range inhibitor |
| Quantified Difference | Qualitative: 2,5-isomer is an active-site binder; 3,5-isomer is not |
| Conditions | Fragment screen using molecular docking against CTX-M-9 β-lactamase; confirmed by X-ray crystallography |
Why This Matters
For projects targeting β-lactamases, the 3,5-isomer avoids β-lactamase engagement, reducing the risk of confounding activity in phenotypic screens where β-lactamase inhibition is undesirable.
- [1] Chen, Y. & Shoichet, B. K. Molecular docking and ligand specificity in fragment-based inhibitor discovery. Nat. Chem. Biol. 5, 358–364 (2009). PubMed ID: 19305397. PDB ID: 3G30. View Source
